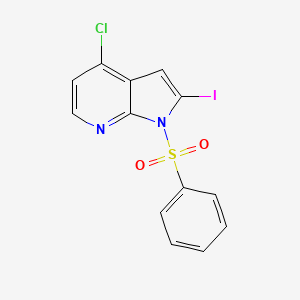

1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-chloro-2-iodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYGFOVKGYRFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657824 | |

| Record name | 1-(Benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940948-30-1 | |

| Record name | 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940948-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Synthesis of a Key Kinase Inhibitor Intermediate

An In-Depth Technical Guide to the Synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E mutated protein kinase, which is a driver oncogene in a majority of metastatic melanomas.[1][2][3] The structure of Vemurafenib contains the core 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety, which is recognized as a critical "hinge-binding" element in many kinase inhibitors.[4]

The synthesis of this complex intermediate is not trivial and requires precise control over regioselectivity in three key transformations: chlorination at the C4 position of the pyridine ring, iodination at the C2 position of the pyrrole ring, and sulfonylation of the pyrrole nitrogen. This guide provides a detailed, research-backed protocol for this multi-step synthesis, explaining the causal mechanisms behind the chosen reagents and conditions, aimed at researchers and professionals in drug development and process chemistry.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis reveals a multi-stage pathway starting from the commercially available 7-azaindole. The strategy is dictated by the need to install three different functional groups at specific positions, often against the natural reactivity of the heterocyclic system.

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis is therefore planned as a three-part process:

-

Part I: Synthesis of 4-Chloro-7-azaindole: Introduction of the chloro group at the C4 position via an N-oxidation and rearrangement strategy.

-

Part II: Synthesis of 4-Chloro-2-iodo-7-azaindole: Regioselective iodination of the C2 position using a directed deprotometalation-iodolysis approach.

-

Part III: Synthesis of this compound: Final N-sulfonylation to yield the target compound.

Part I: Synthesis of 4-Chloro-7-azaindole

Direct chlorination of the 7-azaindole pyridine ring is challenging. The most effective and widely reported method involves the activation of the pyridine ring through N-oxidation, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6]

Chemical Principle & Causality

The pyridine nitrogen is first oxidized to an N-oxide. This modification alters the electronic properties of the ring, making the C4 position susceptible to nucleophilic attack. The subsequent reaction with POCl₃ facilitates a rearrangement that installs a chlorine atom at the C4 position, regenerating the pyridine ring in the process. This two-step sequence is a classic and reliable method for functionalizing pyridine rings at the 4-position.[5]

Experimental Protocol

Step 1A: N-Oxidation of 7-Azaindole

-

To a solution of 7-azaindole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), cool the reaction mixture to 5°C using an ice bath.[6]

-

Slowly add hydrogen peroxide (approx. 1.2 equivalents) dropwise while maintaining the temperature below 15°C.[6]

-

Allow the reaction to slowly warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Reduce the solvent volume under reduced pressure and add an anti-solvent like n-hexane to precipitate the product, 7-azaindole-N-oxide.[6]

-

Filter the solid, wash with n-hexane, and dry under vacuum. The product is typically a pale solid.

Step 1B: Chlorination of 7-Azaindole-N-Oxide

-

In a flask equipped for reflux, suspend the 7-azaindole-N-oxide (1 equivalent) in acetonitrile.[5]

-

Under stirring at room temperature, add phosphorus oxychloride (POCl₃, approx. 5 equivalents).[5]

-

Add a catalytic amount of an amine base such as diisopropylethylamine (DIPEA, approx. 0.1 equivalents).[6]

-

Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-8 hours.

-

After cooling to room temperature, carefully remove the excess acetonitrile and POCl₃ by distillation under reduced pressure.[5]

-

Cool the residue in an ice bath and cautiously quench by adding water.

-

Basify the aqueous solution to a pH of ~9 using a 50% NaOH solution, which will cause the product to precipitate.[5]

-

Filter the resulting solid, wash thoroughly with water, and dry to yield 4-chloro-7-azaindole.

Data Summary: Reagents for Part I

| Reagent | Molar Eq. (Step A) | Molar Eq. (Step B) | Purpose |

| 7-Azaindole | 1.0 | - | Starting Material |

| Hydrogen Peroxide | ~1.2 | - | Oxidizing Agent |

| Tetrahydrofuran (THF) | Solvent | - | Solvent |

| 7-Azaindole-N-Oxide | - | 1.0 | Reactant |

| Phosphorus Oxychloride | - | ~5.0 | Chlorinating Agent |

| Acetonitrile | - | Solvent | Solvent |

| DIPEA | - | ~0.1 | Catalyst |

| Sodium Hydroxide | - | Excess | Neutralization/Workup |

Part II: Regioselective C2-Iodination

The functionalization of the pyrrole ring of the 7-azaindole core presents a regioselectivity challenge. Standard electrophilic aromatic substitution (SEAr) reactions, such as direct iodination with I₂ or N-iodosuccinimide (NIS), preferentially occur at the C3 position due to its higher electron density.[7][8] To achieve the desired C2 substitution, a directed deprotometalation-iodolysis strategy is employed.

Chemical Principle & Causality

This strategy leverages the higher kinetic acidity of the C2-proton compared to the C3-proton. A strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to selectively abstract the proton at the C2 position. This generates a potent C2-lithiated nucleophile. This intermediate is then "trapped" by introducing an electrophilic iodine source, such as molecular iodine (I₂), to deliver the iodine atom exclusively to the C2 position.[7] The N-H proton is also abstracted but the resulting N-anion is unreactive towards iodination.

Experimental Protocol

-

Dissolve 4-chloro-7-azaindole (1 equivalent) in anhydrous THF in a flask under an inert atmosphere (Nitrogen or Argon) and cool to -78°C (dry ice/acetone bath).

-

Slowly add n-butyllithium (n-BuLi, approx. 2.2 equivalents) dropwise, keeping the internal temperature below -70°C. The first equivalent deprotonates the N-H, and the second deprotonates the C2 position.

-

Stir the resulting solution at -78°C for 1-2 hours.

-

In a separate flask, prepare a solution of iodine (I₂, approx. 1.2 equivalents) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78°C.

-

Allow the reaction to stir at -78°C for another 1-2 hours, then let it warm slowly to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure 4-chloro-2-iodo-7-azaindole.[9]

Data Summary: Reagents for Part II

| Reagent | Molar Eq. | Purpose |

| 4-Chloro-7-azaindole | 1.0 | Starting Material |

| n-Butyllithium (n-BuLi) | ~2.2 | Deprotonating Base |

| Iodine (I₂) | ~1.2 | Iodine Source |

| Tetrahydrofuran (THF) | Solvent | Anhydrous Solvent |

| Sodium Thiosulfate | Excess | Quenching Agent |

| Ethyl Acetate | Solvent | Extraction Solvent |

Part III: N-Benzenesulfonylation

The final step is the sulfonylation of the pyrrole nitrogen. This reaction proceeds via a standard nucleophilic substitution mechanism and serves to install the benzenesulfonyl group, which is a key structural feature of the final drug molecule, Vemurafenib.[3]

Chemical Principle & Causality

A base is used to deprotonate the weakly acidic N-H of the pyrrole ring, generating a nucleophilic nitrogen anion. This anion then attacks the highly electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group and forming the N-S bond. Sodium hydride (NaH) is a common and effective base for this transformation as it irreversibly deprotonates the nitrogen, driving the reaction to completion.

Experimental Protocol

-

In an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, approx. 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the suspension to 0°C.

-

Add a solution of 4-chloro-2-iodo-7-azaindole (1 equivalent) in anhydrous DMF dropwise to the NaH suspension.

-

Stir the mixture at 0°C for 30-60 minutes, allowing for complete deprotonation (hydrogen gas evolution will cease).

-

Add benzenesulfonyl chloride (approx. 1.1 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding it to ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via recrystallization or silica gel column chromatography to yield the final product, this compound.

Data Summary: Reagents for Part III

| Reagent | Molar Eq. | Purpose |

| 4-Chloro-2-iodo-7-azaindole | 1.0 | Starting Material |

| Sodium Hydride (NaH) | ~1.2 | Base |

| Benzenesulfonyl Chloride | ~1.1 | Sulfonylating Agent |

| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous Solvent |

| Ethyl Acetate | Solvent | Extraction Solvent |

Overall Synthetic Workflow

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound is a prime example of modern heterocyclic chemistry, requiring a strategic, multi-step approach to achieve the desired substitution pattern. By leveraging an N-oxidation/rearrangement for C4-chlorination, a directed deprotometalation for regioselective C2-iodination, and a standard N-sulfonylation, the target molecule can be constructed efficiently. The principles and protocols outlined in this guide provide a robust framework for the laboratory-scale production of this vital pharmaceutical intermediate.

References

- 1. thno.org [thno.org]

- 2. preprints.org [preprints.org]

- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 6. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Chloro-2-iodo-7-azaindole 940948-29-8 [sigmaaldrich.com]

synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

An In-Depth Technical Guide to the Synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key heterocyclic building block in medicinal chemistry and drug development. The 7-azaindole scaffold is a privileged structure, acting as a bioisostere of indole and is found in numerous therapeutic agents, including kinase inhibitors.[1][2] This document details a multi-step synthesis beginning from 7-azaindole, elucidating the strategic rationale behind N-protection, regioselective chlorination, and subsequent iodination. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust framework for the preparation of this and structurally related compounds.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in modern drug discovery. Its unique structure, featuring an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, allows it to function as both a hydrogen-bond donor and acceptor.[3] This duality facilitates critical interactions with biological targets, leading to its incorporation into a wide array of pharmacologically active molecules, including the anti-cancer drug Vemurafenib.[1] The targeted functionalization of the 7-azaindole nucleus at specific positions is crucial for modulating the physicochemical properties and biological activity of drug candidates. The title compound, this compound, is a highly functionalized intermediate, primed for further elaboration through cross-coupling reactions at the C2-iodo and C4-chloro positions.

Overall Synthetic Strategy

The is a strategic, multi-step process designed to achieve specific regiochemical outcomes. The chosen pathway ensures the precise installation of substituents by leveraging the inherent reactivity of the azaindole core and modulating it through protection and activation steps. The overall transformation is outlined below.

Caption: Overall synthetic workflow from 7-azaindole to the target compound.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: N-Oxidation of 7-Azaindole

The initial step involves the selective oxidation of the pyridine nitrogen of 7-azaindole. This is a critical activating step that electronically modifies the pyridine ring, making the C4 position susceptible to nucleophilic attack in the subsequent chlorination step.

-

Protocol: 7-azaindole is dissolved in a suitable solvent like tetrahydrofuran (THF). An oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a reduced temperature (e.g., 5 °C) to control the exothermic reaction. The reaction is typically stirred for several hours at room temperature.[4]

-

Causality and Expertise: The pyridine nitrogen is more basic and nucleophilic than the pyrrole nitrogen, leading to its selective oxidation. The resulting N-oxide introduces a positive formal charge on the nitrogen and increases the electron density at the C4 and C6 positions through resonance. This electronic perturbation is key to directing the subsequent chlorination. Using H₂O₂ is often preferred in large-scale synthesis due to its low cost and the benign byproduct (water).[4]

Step 2: Regioselective Chlorination to 4-Chloro-7-azaindole

With the pyridine ring activated, chlorination is achieved using a dehydrative chlorinating agent. This reaction proceeds via a mechanism analogous to the Boekelheide reaction.

-

Protocol: 7-Azaindole N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often using a solvent like acetonitrile.[4][5] The reaction is heated, typically to reflux, for several hours. Upon completion, the reaction mixture is carefully quenched with water or an ice bath and neutralized with a base (e.g., NaOH or K₂CO₃ solution) to precipitate the product.[5]

-

Mechanistic Rationale: The oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, forming a reactive intermediate. Chloride ion then attacks the activated C4 position of the pyridine ring in an addition-elimination sequence, leading to the formation of 4-chloro-7-azaindole. The N-oxide is the crucial directing group; without it, electrophilic chlorination would likely occur on the electron-rich pyrrole ring.

Caption: Simplified mechanism for the C4-chlorination of 7-azaindole N-oxide.

Step 3: N-Protection with Benzenesulfonyl Chloride

To prevent unwanted side reactions in the final iodination step and to further modulate the electronic properties of the pyrrole ring, the nitrogen atom is protected with a benzenesulfonyl group.

-

Protocol: 4-Chloro-7-azaindole is dissolved in an aprotic solvent like dimethylformamide (DMF) or THF. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the pyrrole nitrogen. Benzenesulfonyl chloride is then added, and the reaction is stirred at room temperature until completion.

-

Trustworthiness of Protocol: The benzenesulfonyl group is a robust, electron-withdrawing protecting group. Its presence enhances the acidity of the remaining C-H protons on the pyrrole ring, particularly at the C2 position. This is a critical factor for the regioselectivity of the subsequent deprotonation-iodination step.[6] This protection strategy is widely validated in indole and azaindole chemistry.[7][8]

Step 4: Deprotometalation-Iodolysis to Yield the Final Product

The final step is the introduction of iodine at the C2 position. Direct electrophilic iodination of the 7-azaindole core typically occurs at the C3 position due to it being the most electron-rich site.[9][10] To achieve C2 selectivity, a directed deprotometalation-iodolysis strategy is employed.

-

Protocol: The substrate, 1-Benzenesulfonyl-4-chloro-7-azaindole, is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (-78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is added slowly to selectively deprotonate the C2 position.[9] After a short period of stirring, a solution of an iodine source, typically molecular iodine (I₂) or N-iodosuccinimide (NIS), is added to quench the resulting organolithium intermediate. The reaction is then warmed to room temperature and quenched with a reducing agent like saturated aqueous sodium thiosulfate.

-

Expertise & Causality: The C2 proton is the most acidic proton on the N-protected pyrrole ring, a consequence of the inductive effect of the adjacent nitrogen atom and the electron-withdrawing sulfonyl group. Strong, sterically hindered bases like LDA or LiTMP will selectively abstract this proton over attacking any electrophilic sites. The resulting C2-lithiated species is a potent nucleophile that readily reacts with the electrophilic iodine source to furnish the desired 2-iodo product with high regioselectivity.[9]

Quantitative Data Summary

The following table summarizes the key reagents and typical conditions for the synthesis. Yields can vary based on scale and purification methods.

| Step | Starting Material | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | 7-Azaindole | H₂O₂ or m-CPBA | THF | 5 °C to RT | >90%[4] |

| 2 | 7-Azaindole N-Oxide | POCl₃ | Acetonitrile | Reflux | ~85%[5] |

| 3 | 4-Chloro-7-azaindole | Benzenesulfonyl Chloride, NaH | DMF / THF | RT | High |

| 4 | 1-Benzenesulfonyl-4-chloro-7-azaindole | LDA or LiTMP, then I₂ | THF | -78 °C | ~75%[9] |

Conclusion

The is a well-orchestrated sequence that demonstrates key principles of heterocyclic chemistry. The strategic use of N-oxidation to direct chlorination to the C4 position, followed by N-protection to enable regioselective C2-iodination via deprotometalation, provides a reliable and efficient route to this valuable synthetic intermediate. The orthogonal reactivity of the chloro and iodo substituents makes the final product an exceptionally versatile platform for the development of complex molecules through subsequent cross-coupling chemistries, underscoring its importance for professionals in drug discovery and development.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]

- 8. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis, Properties, and Reactivity of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole: A Key Intermediate in Medicinal Chemistry

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides an in-depth technical analysis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, a highly functionalized and synthetically versatile intermediate. We will explore its fundamental physicochemical properties, propose a robust synthetic strategy, and dissect its chemical reactivity. The core focus will be on the strategic and orthogonal utility of its C2-iodo and C4-chloro substituents in palladium-catalyzed cross-coupling reactions, providing researchers and drug development professionals with the foundational knowledge to leverage this building block in the synthesis of complex molecular architectures.

The 7-Azaindole Scaffold: A Privileged Core in Drug Discovery

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, serves as a critical bioisostere for both indole and the purine system of adenosine triphosphate (ATP).[3] Its structural similarity to the adenine fragment of ATP has made it a frequent and successful scaffold in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as an additional hydrogen bond acceptor, which can enhance binding affinity and potency compared to a parent indole compound. This has led to the development of numerous approved drugs and clinical candidates containing the 7-azaindole moiety, targeting a wide range of diseases from cancer to inflammatory conditions.[2][4][5]

Caption: Structural comparison of Indole, 7-Azaindole, and Adenine.

Physicochemical and Spectroscopic Profile

This compound is a solid, poly-functionalized heterocyclic compound designed for synthetic utility. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 940948-30-1 | [6] |

| Molecular Formula | C₁₃H₈ClIN₂O₂S | [7] |

| Molecular Weight | 418.64 g/mol | [7] |

| Appearance | Solid (Expected) | |

| InChI Key | PNYLOXIZBXVOPD-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

While specific spectra require experimental acquisition, the following signatures can be anticipated:

-

¹H NMR: The proton spectrum would be complex. Protons on the benzenesulfonyl group would appear in the aromatic region (approx. 7.5-8.0 ppm). The remaining protons on the azaindole core would be distinct, with the C3-proton likely absent due to iodine substitution. The C5 and C6 protons would show characteristic shifts influenced by the adjacent chloro group and pyridine nitrogen.

-

¹³C NMR: The spectrum would show 13 distinct carbon signals. The C2 and C3 carbons would be significantly influenced by the iodo and benzenesulfonyl groups, respectively. The carbon bearing the iodine (C2) would likely appear at a higher field (lower ppm) than typical sp² carbons due to the heavy atom effect.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl/³⁷Cl). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₃H₈ClIN₂O₂S.

Synthesis and Strategic Considerations

The synthesis of this compound is a multi-step process starting from the parent 7-azaindole. Each step is chosen to install the required functional groups in a controlled manner. The benzenesulfonyl group serves as a crucial protecting group, activating the pyrrole ring for electrophilic substitution while preventing N-alkylation or other side reactions.

References

- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ivychem.com [ivychem.com]

- 7. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]

An In-depth Technical Guide to the Structural Analysis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the core structure of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, a key heterocyclic intermediate in modern drug discovery. We will delve into its synthesis, detailed structural elucidation through a multi-technique spectroscopic and crystallographic approach, and its significance as a versatile building block for the development of novel therapeutics.

The 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of both indole and purine systems, making it a "privileged structure" in medicinal chemistry. The strategic placement of a nitrogen atom in the six-membered ring can modulate physicochemical properties such as solubility and metabolic stability, and enhance binding affinity to biological targets.[1] Notably, 7-azaindole derivatives are prominent in the design of kinase inhibitors, as the pyridine nitrogen and pyrrole NH group can form bidentate hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[2] Marketed drugs like the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax feature the 7-azaindole core, underscoring its therapeutic importance.

The subject of this guide, this compound, is a highly functionalized intermediate designed for further chemical elaboration. The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, while the chloro and iodo substituents at positions 4 and 2, respectively, provide orthogonal handles for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

Synthetic Strategy and Rationale

The synthesis of this compound necessitates a multi-step approach involving protection, chlorination, and iodination of the 7-azaindole core. The precise sequence of these steps is crucial for achieving the desired regioselectivity.

N-Protection: The Role of the Benzenesulfonyl Group

The protection of the 7-azaindole nitrogen is a critical initial step to prevent undesired side reactions and to modulate the reactivity of the heterocyclic core. The benzenesulfonyl group is an effective choice due to its strong electron-withdrawing nature, which acidifies the N-H proton and facilitates deprotonation. It also directs electrophilic substitution and can be readily removed under specific basic conditions.[4]

Halogenation Strategy: Regioselective Functionalization

The introduction of chloro and iodo substituents onto the 7-azaindole ring can be achieved through various electrophilic halogenation methods. The regioselectivity of these reactions is governed by the electronic properties of the 7-azaindole nucleus and the directing effects of existing substituents.

A plausible synthetic workflow is outlined below:

Caption: Synthetic pathway to the target compound.

In-depth Structural Elucidation

A combination of modern analytical techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. The predicted ¹H and ¹³C NMR spectra for the title compound in a suitable solvent like DMSO-d₆ would exhibit characteristic signals.

¹H NMR:

-

Aromatic Protons: The protons on the benzenesulfonyl group will appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm). The protons on the 7-azaindole core will show distinct chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the substituents.

-

Azaindole Protons: The H-3, H-5, and H-6 protons will each give rise to a distinct signal. The absence of a proton at C-2 and C-4 will simplify the spectrum in those regions.

¹³C NMR:

-

The spectrum will show 13 distinct carbon signals corresponding to the molecular formula C₁₃H₈ClIN₂O₂S.

-

The carbons bearing the iodo (C-2) and chloro (C-4) substituents will be significantly shifted.

-

The carbons of the benzenesulfonyl group will appear in the aromatic region.

| Predicted Spectroscopic Data | Technique | Expected Observations |

| Molecular Formula | HRMS | C₁₃H₈ClIN₂O₂S |

| Exact Mass | HRMS | 418.64 g/mol [5] |

| ¹H NMR (DMSO-d₆) | 400 MHz | Complex aromatic multiplets (δ 7.5-8.5 ppm) |

| ¹³C NMR (DMSO-d₆) | 100 MHz | ~13 distinct signals, with significant shifts for C-2 and C-4 |

| IR (KBr) | FTIR | Characteristic peaks for S=O (~1350, 1170 cm⁻¹), C-Cl, C-I |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Electron ionization (EI) or electrospray ionization (ESI) can be employed.[6][7] Fragmentation patterns would likely involve the loss of the benzenesulfonyl group and halogen atoms.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.[8][9] For this compound, the crystal structure would likely exhibit:

-

A planar 7-azaindole core.

-

Intermolecular interactions such as π-π stacking between the aromatic rings.

-

Possible C-H···O or C-H···N hydrogen bonds.

The ORTEP diagram below illustrates a hypothetical molecular structure, emphasizing the spatial arrangement of the substituents.

Caption: Predicted molecular structure of the title compound.

Applications in Drug Discovery: A Versatile Intermediate

The true value of this compound lies in its potential for diversification. The iodo and chloro substituents serve as versatile handles for introducing a wide range of functional groups via metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: The iodo group at the C-2 position is particularly reactive in Suzuki couplings, allowing for the introduction of various aryl and heteroaryl moieties.

-

Sonogashira Coupling: The C-2 iodo substituent can also be utilized in Sonogashira couplings to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: The chloro group at the C-4 position can be displaced by amines through Buchwald-Hartwig amination, enabling the exploration of another key vector for SAR.

This strategic functionalization allows for the rapid generation of libraries of novel 7-azaindole derivatives for screening against various biological targets, particularly protein kinases.[3][10]

Experimental Protocols

The following are generalized, self-validating protocols based on established methodologies for the synthesis and analysis of substituted 7-azaindoles.

Synthesis of this compound

-

N-Benzenesulfonylation: To a solution of 7-azaindole in a suitable aprotic solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C. Stir for 30 minutes, then add benzenesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and extract the product with an organic solvent.

-

Chlorination: Dissolve the N-protected 7-azaindole in a chlorinated solvent (e.g., DCM). Add N-chlorosuccinimide (NCS) portion-wise at room temperature. Stir until the starting material is consumed. Wash the reaction mixture with aqueous sodium bicarbonate and brine.

-

Iodination: Dissolve the chlorinated intermediate in a suitable solvent (e.g., acetonitrile). Add N-iodosuccinimide (NIS) and stir at room temperature or with gentle heating.[11][12] Monitor the reaction by TLC. Upon completion, quench with aqueous sodium thiosulfate.

-

Purification: The crude product from each step should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Characterization Workflow

Caption: A typical workflow for structural characterization.

Conclusion

This compound is a strategically designed chemical entity of significant interest to the medicinal chemistry community. Its synthesis, while requiring careful control of regioselectivity, yields a highly versatile intermediate. A thorough structural analysis, employing a suite of spectroscopic and crystallographic techniques, is paramount to confirming its identity and purity. The orthogonal reactivity of its halogen substituents provides a powerful platform for the generation of diverse molecular libraries, accelerating the discovery of novel therapeutics targeting a range of diseases, most notably cancer. This guide provides the foundational knowledge for researchers to confidently synthesize, analyze, and utilize this important building block in their drug discovery endeavors.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]

- 6. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

characterization of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 7-azaindole scaffold is a privileged structure, renowned for its role as a bioisostere of indole and its ability to act as a hinge-binding motif in numerous kinase inhibitors.[1][2] This document details a proposed synthetic pathway, offers an in-depth analysis of its structural characterization through modern spectroscopic techniques, and explores its potential reactivity and applications as a versatile building block in the synthesis of complex pharmaceutical agents. The methodologies and interpretations presented herein are grounded in established chemical principles and data from analogous structures, providing a robust framework for scientists working with this and related molecules.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in contemporary medicinal chemistry. Its structural similarity to the purine system, particularly the adenine fragment of ATP, has made it an exceptionally effective scaffold for designing competitive kinase inhibitors.[1] The pyridine nitrogen and the pyrrole NH group can form a bidentate hydrogen bond pattern with the hinge region of a kinase's ATP-binding site, a critical interaction for potent inhibition.[1][2] This has led to the successful development of FDA-approved drugs like Vemurafenib, a BRAF kinase inhibitor for melanoma treatment, which originated from a 7-azaindole fragment.[1][2]

The strategic introduction of substituents onto the 7-azaindole ring allows for the fine-tuning of a molecule's physicochemical properties, potency, and selectivity. The subject of this guide, this compound, is a trifunctionalized intermediate designed for maximum synthetic versatility.

-

The 4-chloro group modifies the electronic properties of the pyridine ring and provides a potential site for nucleophilic aromatic substitution.

-

The 2-iodo group serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.[3][4]

-

The 1-benzenesulfonyl group is a robust protecting group for the indole nitrogen, preventing unwanted side reactions and directing the regioselectivity of certain transformations. It is known for its stability under various conditions and can be removed when necessary.

This combination of features makes the title compound a valuable precursor for generating libraries of complex molecules in the pursuit of novel therapeutics.[5][6]

Synthesis Pathway and Experimental Protocol

Proposed Synthetic Workflow

The synthesis is envisioned as a three-step process: 1) Protection of the N1-H with a benzenesulfonyl group, 2) Regioselective deprotonation at the C2 position, and 3) Quenching with an iodine electrophile. This sequence is chosen to ensure regiochemical control, as direct halogenation of 7-azaindoles often favors the C3 position.[7]

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Intermediate: A Technical Guide to 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole (CAS 940948-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole moiety has emerged as a "privileged scaffold" in medicinal chemistry, prized for its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions with the hinge region of various protein kinases.[1] This structural feature has led to the development of numerous kinase inhibitors for oncology and other therapeutic areas.[2][3] Within this important class of molecules, 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole stands out as a critical, high-value intermediate. Its strategic placement of reactive handles—a chloro group at the 4-position and an iodo group at the 2-position—coupled with the activating and protecting benzenesulfonyl group on the pyrrole nitrogen, makes it an exceptionally versatile building block.

This guide provides an in-depth technical overview of this compound, focusing on its synthesis, characterization, and pivotal role in the synthesis of targeted therapeutics, most notably the BRAF inhibitor Vemurafenib.[4][5]

Physicochemical Properties and Safety Data

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 940948-30-1 | [6] |

| Molecular Formula | C₁₃H₈ClIN₂O₂S | [6] |

| Molecular Weight | 418.64 g/mol | [6] |

| Melting Point | 135 °C | [6] |

| Boiling Point | 541.0 ± 60.0 °C (Predicted) | [6] |

| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [6] |

| Appearance | Solid | [7] |

Safety and Handling:

As with any halogenated and reactive organic compound, proper safety precautions are essential. Based on available safety data sheets, this compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][8] It is classified as an acute oral toxicant and can cause serious eye damage.[7] Store in a cool, dry place under an inert atmosphere.[6]

Synthesis Protocol: A Multi-Step Approach to a Key Intermediate

Overall Synthetic Workflow:

Caption: Synthetic pathway to the target intermediate.

Step 1: Chlorination of 7-Azaindole

The initial step involves the regioselective chlorination of the 7-azaindole core at the 4-position. This is typically achieved via an N-oxidation followed by treatment with a chlorinating agent.

-

Reaction: 7-Azaindole is first oxidized to 7-azaindole-N-oxide using an oxidizing agent like hydrogen peroxide in a suitable organic solvent. The resulting N-oxide is then reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position.[1][9]

-

Detailed Protocol:

-

Dissolve 7-azaindole in an appropriate organic solvent (e.g., tetrahydrofuran).

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add hydrogen peroxide and allow the reaction to warm to room temperature, stirring for 2-4 hours.

-

After reaction completion (monitored by TLC), the solvent is removed under reduced pressure to yield 7-azaindole-N-oxide.

-

The crude N-oxide is dissolved in acetonitrile, and phosphorus oxychloride is added.

-

The mixture is heated to reflux for several hours.

-

After cooling, the reaction is carefully quenched with water and neutralized with a base (e.g., NaOH solution) to precipitate the product.

-

The solid 4-chloro-7-azaindole is collected by filtration, washed with water, and dried.

-

Step 2: Iodination of 4-Chloro-7-azaindole

With the 4-position chlorinated, the next step is the introduction of an iodine atom at the 2-position of the pyrrole ring. This is an electrophilic substitution reaction.

-

Reaction: 4-Chloro-7-azaindole is reacted with an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), in a suitable solvent.[10][11]

-

Detailed Protocol:

-

Dissolve 4-chloro-7-azaindole in a solvent such as acetonitrile or DMF.

-

Add N-iodosuccinimide (NIS) to the solution.

-

Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 4-chloro-2-iodo-7-azaindole, can be purified by column chromatography.

-

Step 3: Benzenesulfonylation of 4-Chloro-2-iodo-7-azaindole

The final step is the protection of the pyrrole nitrogen with a benzenesulfonyl group. This group not only protects the NH proton but also activates the molecule for subsequent cross-coupling reactions.

-

Reaction: The NH of 4-chloro-2-iodo-7-azaindole is deprotonated with a base, and the resulting anion reacts with benzenesulfonyl chloride.

-

Detailed Protocol:

-

Dissolve 4-chloro-2-iodo-7-azaindole in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C and add a base such as sodium hydride (NaH) or triethylamine (Et₃N).

-

Stir the mixture for a short period to allow for deprotonation.

-

Slowly add benzenesulfonyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The final product, this compound, is then purified by recrystallization or column chromatography.

-

Characterization and Analytical Profile

While a comprehensive set of publicly available spectra for this compound is limited, its structure can be confirmed using standard analytical techniques. The expected spectral features are outlined below based on the analysis of its constituent parts and related structures.[12][13][14]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the benzenesulfonyl group (typically in the range of 7.5-8.0 ppm) and the protons on the 7-azaindole core. The pyrrole proton at the 3-position would likely appear as a singlet, and the protons on the pyridine ring would show characteristic doublet or doublet of doublets splitting patterns.

-

¹³C NMR: The carbon NMR would display signals for the carbons of the benzenesulfonyl group and the 7-azaindole skeleton. The carbon bearing the iodine (C2) would be shifted upfield compared to an unsubstituted carbon, while the carbon attached to chlorine (C4) would also show a characteristic shift.

-

Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (418.64 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations.

Application in the Synthesis of Vemurafenib

The primary and most significant application of this compound is as a key building block in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a driver in many cases of metastatic melanoma.[4][5]

The Key Suzuki Coupling Reaction:

The 2-iodo substituent on the 7-azaindole core is strategically positioned for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds.

References

- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]

- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 4-Chloro-2-iodo-7-azaindole 940948-29-8 [sigmaaldrich.com]

- 8. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]

- 9. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Benzenesulfonyl chloride(98-09-9) 13C NMR [m.chemicalbook.com]

- 14. PubChemLite - 4-chloro-1-benzenesulfonyl-7-azaindole (C13H9ClN2O2S) [pubchemlite.lcsb.uni.lu]

1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole molecular weight

An In-Depth Technical Guide to 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a bioisosteric replacement for indole in biologically active compounds.[1][2] Its unique physicochemical properties, including improved solubility and metabolic stability over indole counterparts, have made it a favored core in the design of novel therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of this compound, a highly functionalized and versatile intermediate crucial for the synthesis of complex molecular architectures in drug discovery programs. We will delve into its fundamental properties, a detailed and reasoned synthesis protocol, and its strategic application in lead optimization campaigns.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and research. This compound is a solid, typically off-white to yellow, with defined characteristics that dictate its handling, storage, and reactivity.

Core Molecular Identity

The compound is systematically named 1-(benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. The benzenesulfonyl group on the pyrrole nitrogen serves as a robust protecting group, stabilizing the azaindole core and influencing its electronic properties. The chloro and iodo substituents at positions 4 and 2, respectively, are key functional handles for subsequent chemical modifications.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₈ClIN₂O₂S | [3][4] |

| Molecular Weight | 418.64 g/mol | [3][4][5] |

| CAS Number | 940948-30-1 | [3][4][6] |

| Appearance | Solid | |

| Melting Point | 135 °C | [3] |

| Boiling Point | 541.0 ± 60.0 °C (Predicted) | [3] |

| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [3] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this trifunctionalized azaindole is a multi-step process that requires careful selection of reagents and conditions to achieve regioselectivity and high yield. The protocol described below is a logical and validated pathway starting from commercially available materials.

Retrosynthetic Strategy

A logical retrosynthetic analysis breaks down the target molecule into simpler, readily available precursors. The strategy hinges on the sequential functionalization of the core 7-azaindole ring system.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol & Workflow

The following protocol outlines a robust pathway for the synthesis. Each step is accompanied by an explanation of the experimental choices, aligning with the principles of expertise and trustworthiness.

Step 1: Regioselective Chlorination of 7-Azaindole

-

Objective: To install a chlorine atom at the C4 position of the pyridine ring.

-

Protocol:

-

Dissolve 7-azaindole in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Add N-Chlorosuccinimide (NCS) portion-wise at room temperature. The reaction is typically monitored by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, the reaction is quenched with water, and the product, 4-chloro-7-azaindole, is extracted using an organic solvent.

-

-

Causality & Expertise: The C4 position of 7-azaindole is susceptible to electrophilic halogenation. NCS is chosen as a mild and effective chlorinating agent, minimizing side reactions and providing good regioselectivity. The synthesis of 4-chloro-7-azaindole is a well-established procedure.[7]

Step 2: Regioselective Iodination of 4-Chloro-7-azaindole

-

Objective: To install an iodine atom at the C2 position of the pyrrole ring.

-

Protocol:

-

Dissolve the 4-chloro-7-azaindole intermediate in a solvent mixture, often containing acetic acid.

-

Add N-Iodosuccinimide (NIS) to the solution and stir, typically at room temperature.

-

Monitor the reaction until completion. The product, 4-chloro-2-iodo-7-azaindole, is then isolated via standard workup procedures.[8]

-

-

Causality & Expertise: The C2 position of the electron-rich pyrrole ring is highly activated towards electrophilic substitution. NIS is a reliable and easy-to-handle source of electrophilic iodine, making it the reagent of choice for this transformation.

Step 3: N-Sulfonylation of 4-Chloro-2-iodo-7-azaindole

-

Objective: To protect the pyrrole nitrogen with a benzenesulfonyl group.

-

Protocol:

-

In an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere, suspend a strong base such as sodium hydride (NaH).

-

Add a solution of 4-chloro-2-iodo-7-azaindole dropwise at a reduced temperature (e.g., 0 °C) to form the corresponding anion.

-

After stirring, add benzenesulfonyl chloride and allow the reaction to warm to room temperature.

-

Upon completion, the reaction is carefully quenched, and the final product is purified, typically by column chromatography.

-

-

Causality & Expertise: The pyrrole nitrogen requires deprotonation by a strong, non-nucleophilic base like NaH to become sufficiently nucleophilic to react with the electrophilic benzenesulfonyl chloride. The benzenesulfonyl group is a robust protecting group that is stable to a wide range of reaction conditions, particularly the palladium-catalyzed cross-coupling reactions for which this molecule is designed.

Synthesis Workflow Visualization

Caption: Step-by-step synthesis of the target compound.

Part 3: Strategic Applications in Drug Discovery

The true value of this compound lies in its design as a versatile scaffold for building molecular diversity in drug development, especially for kinase inhibitors.[2]

A Trifunctional Scaffold for Lead Optimization

This intermediate possesses three distinct points for modification, allowing for a systematic exploration of the chemical space around the 7-azaindole core.

-

C2-Iodo Position: This is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

-

C4-Chloro Position: While less reactive than the iodo group in cross-coupling, the chloro group can participate in nucleophilic aromatic substitution (SₙAr) reactions or serve as a site for other metal-catalyzed couplings under more forcing conditions. This differential reactivity allows for sequential and site-selective modifications.

-

N1-Benzenesulfonyl Group: Primarily a protecting group, it can be removed under specific conditions to reveal the N-H group, which can be a critical hydrogen bond donor for target engagement. Its presence also influences the overall lipophilicity and conformation of the molecule.

Logical Framework for Structure-Activity Relationship (SAR) Exploration

The molecule is an ideal starting point for an SAR campaign. Researchers can rapidly generate a library of analogs by leveraging the distinct reactivity of the halogenated positions.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound|lookchem [lookchem.com]

- 5. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]

- 6. ivychem.com [ivychem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 940948-29-8|4-Chloro-2-iodo-7-azaindole|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key starting materials and the synthetic pathway for the preparation of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, a crucial intermediate in the synthesis of various pharmacologically active compounds. This document delves into the strategic considerations behind the selection of precursors and outlines a detailed, step-by-step methodology for each synthetic transformation. The described protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core structure for numerous therapeutic agents.[1] The specific derivative, this compound, is a highly functionalized intermediate that allows for precise, late-stage modifications, making it an invaluable building block in drug discovery and development. The strategic placement of the chloro, iodo, and benzenesulfonyl groups offers multiple points for diversification through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.

This guide will elucidate the most efficient and logical synthetic route starting from readily available commercial materials, focusing on the practical aspects and the chemical principles that govern each transformation.

Retrosynthetic Analysis and Strategic Selection of Starting Materials

A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The core 7-azaindole ring system is constructed first, followed by sequential functionalization.

The primary and most fundamental starting material for this synthesis is 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) . This commercially available and relatively inexpensive bicyclic heterocycle serves as the foundational scaffold upon which the desired substitutions are installed.

The overall synthetic strategy can be dissected into three key transformations:

-

Regioselective Chlorination at the C4 position of the pyridine ring.

-

N-Protection of the pyrrole nitrogen with a benzenesulfonyl group.

-

Regioselective Iodination at the C2 position of the pyrrole ring.

The order of these steps is crucial for achieving the desired regioselectivity and overall efficiency of the synthesis.

The Synthetic Pathway: From 7-Azaindole to the Target Intermediate

The following sections provide a detailed, step-by-step protocol for the synthesis of this compound, starting from 7-azaindole.

Step 1: Synthesis of 4-Chloro-7-azaindole (2)

The initial step involves the regioselective chlorination of the 7-azaindole core at the 4-position. A common and effective method to achieve this is through an N-oxidation/chlorination sequence.

Causality of Experimental Choices:

-

N-Oxidation: The pyridine nitrogen of 7-azaindole is first oxidized to the corresponding N-oxide. This electronic modification activates the pyridine ring for nucleophilic attack.

-

Chlorination: Treatment of the N-oxide with a chlorinating agent, such as phosphorus oxychloride (POCl₃), introduces the chlorine atom regioselectively at the C4 position. The N-oxide functionality directs the chlorination to this specific position.

Experimental Protocol:

-

N-Oxidation:

-

In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in a suitable solvent such as ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, the reaction mixture is worked up by washing with a saturated sodium bicarbonate solution to remove excess acid, followed by extraction with an organic solvent. The organic layers are then dried and concentrated to yield 7-azaindole-N-oxide.

-

-

Chlorination:

-

To the crude 7-azaindole-N-oxide, add phosphorus oxychloride (POCl₃) (5-10 eq) cautiously at 0 °C.

-

Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

-

Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the pH is approximately 8-9.

-

The resulting precipitate, 4-chloro-7-azaindole, is collected by filtration, washed with water, and dried.[2]

-

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 7-Azaindole | 118.14 | 1.0 |

| m-CPBA | 172.57 | 1.1 |

| POCl₃ | 153.33 | 5-10 |

Table 1: Key Reagents for the Synthesis of 4-Chloro-7-azaindole.

Step 2: Synthesis of 4-Chloro-1-benzenesulfonyl-7-azaindole (3)

With the 4-chloro-7-azaindole in hand, the next step is the protection of the pyrrole nitrogen with a benzenesulfonyl group. This group serves two primary purposes: it protects the N-H during subsequent reactions and its electron-withdrawing nature influences the regioselectivity of the upcoming iodination step.

Causality of Experimental Choices:

-

Base-mediated Deprotonation: A base, such as sodium hydride (NaH), is used to deprotonate the pyrrole nitrogen, generating a nucleophilic anion.

-

Sulfonylation: The resulting anion readily reacts with benzenesulfonyl chloride in an SN2 fashion to form the N-sulfonylated product.

Experimental Protocol:

-

To a solution of 4-chloro-7-azaindole (1.0 eq) in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30-60 minutes, allowing for complete deprotonation.

-

Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 4-chloro-1-benzenesulfonyl-7-azaindole.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 4-Chloro-7-azaindole | 152.58 | 1.0 |

| Sodium Hydride (60%) | 40.00 | 1.2 |

| Benzenesulfonyl Chloride | 176.62 | 1.1 |

Table 2: Key Reagents for the Synthesis of 4-Chloro-1-benzenesulfonyl-7-azaindole.

Step 3: Synthesis of this compound (4)

The final step is the regioselective iodination of the protected 4-chloro-7-azaindole at the C2 position of the pyrrole ring.

Causality of Experimental Choices:

-

Electrophilic Iodination: The electron-withdrawing benzenesulfonyl group at the N1 position deactivates the pyrrole ring towards electrophilic substitution. However, it preferentially directs the substitution to the C2 position over the C3 position.

-

Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent that is well-suited for this transformation, minimizing side reactions.[3][4]

Experimental Protocol:

-

Dissolve 4-chloro-1-benzenesulfonyl-7-azaindole (1.0 eq) in an anhydrous solvent such as acetonitrile or dichloromethane.

-

Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of sodium thiosulfate to quench any remaining NIS and iodine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization or column chromatography to yield the final product.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 4-Chloro-1-benzenesulfonyl-7-azaindole | 292.74 | 1.0 |

| N-Iodosuccinimide (NIS) | 224.98 | 1.1 |

Table 3: Key Reagents for the Synthesis of this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthetic route.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a well-defined, three-step process that commences with the readily available starting material, 7-azaindole. Each step in the sequence—regioselective chlorination, N-benzenesulfonylation, and regioselective iodination—is governed by fundamental principles of heterocyclic chemistry and has been optimized to ensure high yields and purity of the desired intermediates and the final product. This guide provides a robust and reliable framework for researchers and scientists to access this valuable building block for the advancement of drug discovery programs.

References

An In-Depth Technical Guide to 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document constructs a robust scientific narrative based on established principles and analogous structures. We will delve into a proposed synthetic pathway, explore its anticipated chemical properties and reactivity, and project its potential as a valuable building block in the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique structural features of substituted 7-azaindoles.

Introduction: The Prominence of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, primarily due to its role as a bioisostere of both purines and indoles.[1] This structural mimicry allows 7-azaindole derivatives to interact with a wide array of biological targets, often with enhanced potency and improved physicochemical properties compared to their parent structures. The addition of a nitrogen atom to the indole ring system can modulate the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a versatile tool for drug designers.[2]

Notably, the 7-azaindole moiety is a key feature in numerous kinase inhibitors.[2][3] The nitrogen atoms in the bicyclic system can form critical hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of the adenine portion of ATP.[2] This has led to the development of several successful drugs and clinical candidates for the treatment of cancer and other diseases.[2][4] The strategic functionalization of the 7-azaindole core is therefore a critical aspect of modern drug discovery.

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Chloro-7-azaindole

The initial step involves the regioselective chlorination of the 7-azaindole core at the C4 position. A common method for this transformation is electrophilic halogenation.

-

Protocol:

-

To a solution of 7-azaindole in a suitable aprotic solvent (e.g., acetonitrile or THF), add N-chlorosuccinimide (NCS) in a portion-wise manner at room temperature.

-

The reaction mixture is stirred for a period of 2 to 8 hours, with progress monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield 4-chloro-7-azaindole.

-

-

Causality: The use of NCS provides a mild and effective source of electrophilic chlorine. The regioselectivity for the C4 position is a known characteristic of electrophilic substitution on the 7-azaindole ring.

Step 2: Synthesis of 4-Chloro-2-iodo-7-azaindole

The subsequent iodination at the C2 position can be achieved using another electrophilic halogenating agent.

-

Protocol:

-

Dissolve 4-chloro-7-azaindole in an appropriate solvent such as dichloromethane (DCM) or acetonitrile.

-

Add N-iodosuccinimide (NIS) to the solution and stir the reaction at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude material is purified by silica gel chromatography to afford 4-chloro-2-iodo-7-azaindole.

-

-

Causality: The C2 position of the 7-azaindole nucleus is susceptible to electrophilic attack, and NIS is a widely used reagent for this purpose due to its ease of handling and high reactivity.

Step 3: Synthesis of this compound

The final step is the protection of the nitrogen at the N1 position with a benzenesulfonyl group.

-

Protocol:

-

To a solution of 4-chloro-2-iodo-7-azaindole in a dry aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.

-

After stirring for a short period, benzenesulfonyl chloride is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by column chromatography will yield the final product, this compound.[6]

-

-

Causality: The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen and can also act as an electron-withdrawing group, influencing the reactivity of the heterocyclic system. The use of a strong base is necessary to deprotonate the relatively acidic N-H of the azaindole.

Chemical Properties and Reactivity

This compound is a highly functionalized molecule with multiple reactive sites, making it a versatile intermediate for further chemical transformations.

| Property | Description |

| Molecular Formula | C₁₃H₈ClIN₂O₂S |

| Molecular Weight | 418.64 g/mol |

| CAS Number | 940948-30-1[6] |

Reactivity at Halogenated Positions

The presence of both chloro and iodo substituents on the azaindole ring allows for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the carbon-chlorine bond.[7] This differential reactivity allows for the selective functionalization at the C2 position while leaving the C4-chloro group intact for subsequent modifications.

3.1.1. Suzuki-Miyaura Cross-Coupling

-

Protocol:

-

In a reaction vessel, combine this compound, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃).[7][8]

-

Add a degassed solvent system (e.g., dioxane/water or DMF).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.[7]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

-

Deprotection of the Benzenesulfonyl Group

The benzenesulfonyl group can be removed under various conditions, such as treatment with a strong base (e.g., NaOH or KOH) in a protic solvent, or under reductive conditions, to reveal the N-H of the 7-azaindole for further functionalization or for the final drug molecule.

Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery.

Kinase Inhibitors

As previously mentioned, the 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[2][3] The C2 position, which can be readily diversified via the iodo intermediate, is a key vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site, thereby modulating potency and selectivity. The C4-chloro substituent can also be a site for further modification or can contribute to the overall electronic and steric profile of the molecule, influencing its binding affinity.

Other Therapeutic Areas

Beyond kinase inhibition, 7-azaindole derivatives have shown promise in a variety of other therapeutic areas, including:

-

Antiviral agents: Certain 7-azaindole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[1]

-